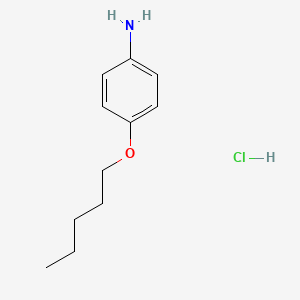

p-Pentoxyaniline hydrochloride

Description

Properties

Molecular Formula |

C11H18ClNO |

|---|---|

Molecular Weight |

215.72 g/mol |

IUPAC Name |

4-pentoxyaniline;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h5-8H,2-4,9,12H2,1H3;1H |

InChI Key |

NIYAFPKSPYKUEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for P Pentoxyaniline Hydrochloride and Its Precursors

Retrosynthetic Analysis and Key Intermediate Compounds for p-Pentoxyaniline Hydrochloride Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. ias.ac.inresearchgate.net For this compound, the analysis reveals two primary disconnection points: the ether bond (C-O) and the ammonium (B1175870) salt.

The most logical disconnections are:

Hydrochloride Salt Formation: The ionic bond between the aniline (B41778) nitrogen and the proton from hydrochloric acid is the final step in the synthesis. The immediate precursor is the free base, p-pentoxyaniline.

Ether Linkage (C-O Bond): The bond between the phenyl ring and the pentoxy group can be disconnected. This leads to two main retrosynthetic pathways depending on the order of functional group introduction.

Pathway A: Disconnecting the C-O bond suggests a nucleophilic aromatic substitution or, more commonly, a Williamson ether synthesis. This would involve a p-substituted phenol (B47542) (like p-aminophenol) and a pentyl electrophile (like 1-bromopentane).

Pathway B: An alternative involves interconverting the amino group to a nitro group (Functional Group Interconversion, FGI). ias.ac.inresearchgate.net This is often a strategic choice because the nitro group is not nucleophilic, preventing side reactions during etherification, and it can be reliably reduced to an amine in a later step. This pathway points to p-nitrophenol and a pentyl halide as initial precursors.

This analysis identifies several key intermediate compounds crucial for the synthesis.

Table 1: Key Intermediate Compounds in this compound Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| p-Aminophenol | C₆H₇NO | Starting material (Phenolic precursor) |

| p-Nitrophenol | C₆H₅NO₃ | Starting material (Phenolic precursor with a protected amine equivalent) |

| 1-Bromopentane (B41390) | C₅H₁₁Br | Reagent (Pentyl group source) |

| p-Pentoxynitrobenzene | C₁₁H₁₅NO₃ | Intermediate (Product of etherification of p-nitrophenol) |

| p-Pentoxyaniline | C₁₁H₁₇NO | Intermediate (Product of nitro group reduction; direct precursor to the final salt) |

Classical Organic Synthesis Approaches to this compound

Classical methods for synthesizing this compound typically rely on well-established reactions like the Williamson ether synthesis and nitro group reduction.

The formation of the pentoxy ether linkage is a central step. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is the most common method. gold-chemistry.orgwikipedia.org

Two primary routes are employed:

Route 1: Etherification of p-Nitrophenol This is often the preferred classical route. 4-Nitrophenol is first deprotonated with a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide like 1-bromopentane in an Sₙ2 reaction to yield p-pentoxynitrobenzene. updatepublishing.comchem-soc.si This approach avoids potential side reactions with the amino group. The reaction is typically carried out by refluxing the components in a suitable solvent like dimethylformamide (DMF). chem-soc.si

Route 2: Etherification of p-Aminophenol While direct etherification of p-aminophenol is possible, it presents a challenge. The amino group is also nucleophilic and can compete with the phenoxide, leading to N-alkylation as an undesired side reaction. To ensure selectivity for O-alkylation, the amino group is often first protected, for example, by converting it into an amide (anilide). After the etherification of the phenolic hydroxyl group, the protecting group is removed to regenerate the amine.

Following the etherification step, the synthesis is completed by forming the amine and converting it into its hydrochloride salt.

Amine Formation via Nitro Group Reduction When the synthesis proceeds via the p-pentoxynitrobenzene intermediate, the nitro group must be reduced to an aniline. This transformation is reliably achieved through catalytic hydrogenation, often using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. updatepublishing.commdpi.com Another common method is the use of a metal and acid, such as zinc powder in refluxing ethanol (B145695). oup.com These methods typically result in high yields of the desired p-pentoxyaniline.

Hydrochloride Salt Derivatization The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction. The synthesized p-pentoxyaniline, which is a basic compound, is dissolved in a suitable solvent (e.g., ether or ethyl acetate) and treated with a solution of hydrochloric acid (HCl). researchgate.netprepchem.com The this compound salt precipitates from the solution and can be isolated by filtration and drying. youtube.comorgsyn.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry seeks to improve upon classical methods by introducing catalytic systems and adopting principles of green chemistry to enhance efficiency, safety, and sustainability.

While the Williamson ether synthesis is robust, its efficiency can be enhanced using catalysis. Phase-transfer catalysis (PTC) is a particularly effective technique for the etherification of phenols. phasetransfercatalysis.com In this method, a phase-transfer catalyst, such as a quaternary ammonium salt or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. tandfonline.comresearchgate.net This approach offers several advantages:

Milder reaction conditions.

The ability to use less expensive inorganic bases like NaOH. tandfonline.com

Often eliminates the need for hazardous, anhydrous organic solvents. tandfonline.comphasetransfercatalysis.com

Improved reaction rates and yields.

For example, phenols can be etherified in high yields using alkyl halides with a catalyst like PEG400 under solvent-free conditions. tandfonline.comresearchgate.net

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of anilines and their derivatives. nih.gov These strategies aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tsijournals.com In the context of ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. acs.orgbenthamscience.combenthamdirect.com Catalyst-free, microwave-assisted synthesis of ethers using phenols and nitroarenes in a solvent like DMSO has been reported, offering a rapid and efficient protocol. organic-chemistry.org

Green Solvents and Catalysts: There is a growing emphasis on replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, or performing reactions under solvent-free conditions. nih.gov For instance, research has shown that the synthesis of certain aniline derivatives can be performed in water. nih.gov Additionally, the development of reusable catalysts, such as those derived from waste materials like banana peels for Williamson synthesis, aligns with green chemistry goals. benthamscience.combenthamdirect.com Electrochemical methods are also being explored for the synthesis of alkoxy aniline derivatives, which avoid the need for chemical oxidants or catalysts. acs.orgnih.gov

Table 2: Comparison of Synthetic Strategies for Ether Formation

| Feature | Classical Williamson Synthesis | Advanced Catalytic & Sustainable Methods |

| Catalyst | Often stoichiometric base (e.g., NaH, K₂CO₃) | Catalytic amounts (e.g., Phase-Transfer Catalysts, reusable solid catalysts) |

| Solvents | Often anhydrous polar aprotic (e.g., DMF, Acetonitrile) | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Reaction Time | Typically several hours | Can be reduced to minutes (especially with microwave assistance) organic-chemistry.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Efficiency | Can be moderate to high; may require harsh conditions | Often higher yields under milder conditions tandfonline.com |

| Sustainability | Generates significant waste, uses hazardous reagents | Reduced waste, potential use of renewable resources and safer reagents nih.govbenthamscience.com |

Purification and Isolation Techniques for this compound

The purity of this compound is paramount for its intended applications. The crude product obtained from synthesis often contains unreacted starting materials, by-products, and other impurities. Therefore, rigorous purification is necessary. The most common and effective techniques for purifying this compound are chromatographic separations and crystallization.

Chromatographic Separations for Enhanced Purity

Column chromatography is a widely used technique for the purification of organic compounds, including p-pentoxyaniline. cyf-kr.edu.plcolumn-chromatography.com The choice of the stationary phase and the mobile phase is crucial for achieving good separation.

For the purification of aniline derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature. column-chromatography.comorgsyn.orgepa.gov The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is optimized to achieve the best separation of the desired compound from its impurities. A common approach is to start with a less polar solvent system and gradually increase the polarity. For alkoxyanilines, a mixture of a hydrocarbon solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is often effective. nih.gov The separation is monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the pure product. orgsyn.org

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both the analysis and purification of p-pentoxyaniline. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water with a buffer), is a common setup for analyzing substituted anilines. chromatographyonline.comnih.govscielo.br The conditions can be optimized to achieve baseline separation of the target compound from any impurities.

Table 1: General Parameters for Chromatographic Purification of p-Pentoxyaniline

| Parameter | Description | Typical Values/Ranges |

| Stationary Phase | The solid adsorbent used in the column. | Silica gel (60-120 mesh or 230-400 mesh) orgsyn.orgepa.gov |

| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate, Petroleum Ether/Diethyl Ether) nih.gov |

| Elution Mode | The method of applying the mobile phase. | Isocratic (constant solvent composition) or Gradient (increasing polarity over time) orgsyn.org |

| Monitoring Technique | Method to track the separation. | Thin-Layer Chromatography (TLC) orgsyn.org |

Crystallization and Recrystallization Protocols for this compound

Crystallization is a fundamental technique for the purification of solid organic compounds. For this compound, recrystallization is a highly effective method to remove impurities and obtain a crystalline product of high purity. scispace.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For aniline hydrochloride derivatives, a mixture of ethanol and water is often a suitable solvent system. Current time information in Bangalore, IN.mnstate.edu The compound is dissolved in a minimum amount of the hot solvent mixture, and upon cooling, the purified this compound crystallizes out, leaving the more soluble impurities in the solution.

The process typically involves dissolving the crude this compound in the hot solvent system, followed by hot filtration if any insoluble impurities are present. The clear solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to maximize the yield of the crystals. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and dried under vacuum. libretexts.org

Table 2: Recrystallization Protocol for this compound

| Step | Procedure | Key Considerations |

| 1. Solvent Selection | Choose a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. | Ethanol-water mixtures are often effective for aniline hydrochlorides. Current time information in Bangalore, IN. |

| 2. Dissolution | Dissolve the crude solid in a minimal amount of the hot solvent. | Using excess solvent will reduce the yield. |

| 3. Hot Filtration (if necessary) | If insoluble impurities are present, filter the hot solution. | This step removes any solid impurities that are not soluble in the hot solvent. |

| 4. Cooling and Crystallization | Allow the hot, saturated solution to cool slowly to induce crystallization. | Slow cooling generally leads to larger, purer crystals. Current time information in Bangalore, IN. |

| 5. Crystal Collection | Collect the crystals by vacuum filtration. | This separates the purified solid from the mother liquor containing dissolved impurities. |

| 6. Washing | Wash the collected crystals with a small amount of the cold recrystallization solvent. | This removes any residual mother liquor from the crystal surfaces. mnstate.edu |

| 7. Drying | Dry the crystals, typically under vacuum, to remove any residual solvent. | Proper drying is essential to obtain an accurate yield and prevent degradation. |

Chemical Reactivity and Derivatization of P Pentoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions on the p-Pentoxyaniline Moiety

The benzene (B151609) ring of p-Pentoxyaniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating pentoxy and amino groups. makingmolecules.com These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. makingmolecules.comtotal-synthesis.com Both the amino and pentoxy groups are ortho, para-directing substituents. makingmolecules.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. makingmolecules.com Given that the para position is already occupied by the pentoxy group relative to the amino group (and vice versa), electrophilic substitution will primarily occur at the ortho positions.

The activating strength of the amino group is generally stronger than that of the alkoxy group. makingmolecules.com However, in the hydrochloride salt form, the ammonium (B1175870) group (-NH3+) is deactivating and meta-directing. To achieve electrophilic substitution, the free base, p-pentoxyaniline, is typically used, or the reaction conditions are adjusted to favor the reaction with the activated form of the molecule.

Common electrophilic aromatic substitution reactions that p-pentoxyaniline can undergo include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although these reactions can be complicated by the presence of the amino group which can react with the Lewis acid catalyst. libretexts.org

The high reactivity of arylamines like p-pentoxyaniline can sometimes lead to multiple substitutions on the aromatic ring. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (acetanilide derivative), which is less activating but still ortho, para-directing. libretexts.org After the desired substitution, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

Nucleophilic Reactions Involving the Amine Functionality of p-Pentoxyaniline Hydrochloride

The primary amine group in this compound is a key site for a variety of nucleophilic reactions, allowing for the synthesis of a wide range of derivatives. These reactions typically involve the lone pair of electrons on the nitrogen atom attacking an electrophilic center.

p-Pentoxyaniline readily undergoes acylation to form amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-acylated derivatives are important intermediates in organic synthesis. For instance, the formation of an acetanilide (B955) derivative can be used to protect the amino group and modulate its reactivity during other synthetic transformations. libretexts.org

Table 1: Examples of Amide Formation Reactions with p-Pentoxyaniline

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-(4-pentoxyphenyl)acetamide | Base (e.g., pyridine), inert solvent |

| Benzoyl Chloride | N-(4-pentoxyphenyl)benzamide | Base (e.g., pyridine), inert solvent |

| Acetic Anhydride | N-(4-pentoxyphenyl)acetamide | May be heated |

This table presents hypothetical examples based on general amide formation reactions of anilines.

p-Pentoxyaniline can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is characteristic of this reaction. wikipedia.org Aromatic aldehydes are generally more reactive in this condensation than aliphatic aldehydes. researchgate.net The reaction is often catalyzed by an acid and may require the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com These Schiff bases are versatile compounds with applications in various fields.

Table 2: Imine Formation from p-Pentoxyaniline and Carbonyl Compounds

| Carbonyl Compound | Product (Imine/Schiff Base) |

| Benzaldehyde | N-benzylidene-4-pentoxyaniline |

| Acetone | N-(propan-2-ylidene)-4-pentoxyaniline |

| Salicylaldehyde | 2-((4-pentoxyphenylimino)methyl)phenol |

This table illustrates potential imine products from the reaction of p-pentoxyaniline with various carbonyl compounds.

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. numberanalytics.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. organic-chemistry.org The resulting diazonium salt is a highly reactive intermediate.

These diazonium salts are valuable in synthesis as they can undergo a variety of subsequent reactions, most notably azo coupling. numberanalytics.comwikipedia.org In an azo coupling reaction, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound. numberanalytics.comwikipedia.org This reaction is an example of electrophilic aromatic substitution. numberanalytics.com Azo compounds are known for their vibrant colors and are widely used as dyes. wikipedia.org For example, coupling the diazonium salt of p-pentoxyaniline with β-naphthol would produce an intensely colored azo dye. wikipedia.org

Polymerization Mechanisms and Oligomerization Pathways Involving this compound

This compound can serve as a monomer for the synthesis of polymers, particularly conducting polymers. The presence of the pentoxy group influences the properties of the resulting polymer.

p-Pentoxyaniline can undergo oxidative polymerization to form a substituted polyaniline. researchgate.netkpi.ua This process is typically carried out by chemical or electrochemical oxidation in an acidic medium. kpi.ua Common chemical oxidants include ammonium persulfate. researchgate.net The polymerization proceeds through the formation of radical cations from the aniline monomers, which then couple to form dimers, oligomers, and finally the polymer chain. researchgate.net

The polymerization of aniline derivatives is a complex process, and the structure and properties of the resulting polymer are highly dependent on the reaction conditions, such as the pH of the medium and the nature of the oxidant. researchgate.netkpi.ua The presence of the pentoxy substituent on the aniline ring can affect the solubility, processability, and electronic properties of the resulting polyaniline. The general structure of polyaniline consists of repeating units of amine and imine nitrogens. kpi.ua

Applications of P Pentoxyaniline Hydrochloride and Its Derivatives in Advanced Materials Science

Conductive Polymers Derived from p-Pentoxyaniline Hydrochloride

The incorporation of this compound into polymer chains gives rise to a class of conductive polymers with tunable properties. The alkoxy substituent plays a crucial role in modifying the electronic and morphological characteristics of the parent polyaniline (PANI) backbone.

Synthesis and Doping Mechanisms of Poly(p-pentoxyaniline)

The synthesis of poly(p-pentoxyaniline) is typically achieved through oxidative polymerization of the p-pentoxyaniline monomer. This process can be carried out chemically, often using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, or electrochemically by applying a potential to a solution containing the monomer. nih.gov The presence of the pentoxy group can influence the polymerization kinetics and the molecular weight of the resulting polymer.

Doping is a critical step to impart conductivity to the polymer. For poly(p-pentoxyaniline), this is generally achieved through protonic acid doping, where a proton acid is added to the polymer. mdpi.com The doping process involves the protonation of the imine nitrogen atoms in the polymer backbone, leading to the formation of radical cations (polarons). mdpi.com This introduction of charge carriers is what transforms the polymer from an insulating or semiconducting state to a conductive one. The general mechanism for the acid doping of polyaniline, which is analogous for poly(p-pentoxyaniline), involves the conversion of the emeraldine (B8112657) base form to the conductive emeraldine salt form. nih.govwikipedia.org The choice of dopant, such as hydrochloric acid, can significantly impact the final conductivity and stability of the polymer. nih.gov

Table 1: Comparison of Polyaniline Synthesis and Doping

| Feature | Polyaniline (PANI) | Poly(p-pentoxyaniline) (Presumed) |

| Monomer | Aniline (B41778) | p-Pentoxyaniline |

| Polymerization Method | Chemical or Electrochemical Oxidative Polymerization nih.gov | Chemical or Electrochemical Oxidative Polymerization |

| Common Oxidant | Ammonium Persulfate (APS) nih.gov | Ammonium Persulfate (APS) |

| Doping Method | Protonic Acid Doping mdpi.com | Protonic Acid Doping |

| Doping Mechanism | Protonation of imine nitrogens to form polarons mdpi.com | Protonation of imine nitrogens to form polarons |

| Conductive Form | Emeraldine Salt wikipedia.org | Emeraldine Salt |

This table is based on the general principles of polyaniline synthesis and doping, with presumed analogous behavior for the pentoxy derivative.

Investigation of Electronic Structure and Charge Transport Mechanisms in Poly(p-pentoxyaniline)

The electronic structure of poly(p-pentoxyaniline) is intrinsically linked to its conductivity. The introduction of the electron-donating pentoxy group onto the phenyl ring is expected to alter the electronic band structure compared to unsubstituted polyaniline. This modification can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the band gap and the ease of oxidation (doping). The charge redistribution upon polymerization and doping is a key factor in determining the final electronic properties. rsc.org

Charge transport in conductive polymers like poly(p-pentoxyaniline) is a complex process. In the doped state, charge is primarily carried by polarons and bipolarons that are formed along the polymer chain. The transport of these charge carriers can occur through both intra-chain (along a single polymer chain) and inter-chain (between adjacent polymer chains) hopping mechanisms. aps.org The presence of the bulky pentoxy groups may influence the inter-chain packing and morphology of the polymer, which in turn can affect the efficiency of inter-chain charge hopping. At low temperatures, variable-range hopping is often the dominant charge transport mechanism in polyaniline systems. aps.org

Fabrication and Characterization of p-Pentoxyaniline-Based Composite Materials

To enhance the mechanical, thermal, or processing properties of poly(p-pentoxyaniline), it can be incorporated into composite materials. scirp.org These composites can be fabricated by blending the conductive polymer with a host polymer matrix or by incorporating inorganic fillers. The fabrication techniques can range from solution casting and melt blending to in-situ polymerization of p-pentoxyaniline within a porous matrix. researchgate.net

The characterization of these composite materials is crucial to understand their structure-property relationships. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to study the morphology and the dispersion of the conductive filler within the matrix. mdpi.com Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy can confirm the presence of poly(p-pentoxyaniline) and its doping state within the composite. mdpi.com The electrical conductivity of the composites is a key parameter and is typically measured using a four-point probe method. The mechanical properties, such as tensile strength and modulus, are evaluated to assess the impact of the conductive filler on the host material. mdpi.com

Liquid Crystalline Polymers Incorporating this compound Units

The unique molecular geometry of p-pentoxyaniline and its derivatives makes them promising candidates for the design of liquid crystalline polymers. The rigid aromatic core combined with the flexible pentoxy chain can give rise to mesogenic (liquid crystal-forming) properties.

Design and Synthesis of Mesogenic this compound Derivatives

The synthesis of these derivatives often involves standard organic coupling reactions to link the p-pentoxyaniline moiety to other mesogenic groups. nih.govnih.gov For instance, Schiff base formation by reacting the amine group of p-pentoxyaniline with an aromatic aldehyde is a common strategy to create rod-like mesogens. nih.gov The resulting molecules can then be polymerized to form side-chain or main-chain liquid crystalline polymers. ncku.edu.twkdfeddersen.com In side-chain liquid crystal polymers (SCLCPs), the mesogenic units are attached as pendants to a flexible polymer backbone. mdpi.com

Supramolecular Assembly and Ordering Phenomena in p-Pentoxyaniline Liquid Crystals

The formation of liquid crystalline phases is a result of the spontaneous self-assembly of mesogenic molecules into ordered structures. mdpi.com In the case of p-pentoxyaniline-based liquid crystals, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in driving the supramolecular assembly. u-tokyo.ac.jp The presence of the amine group in p-pentoxyaniline allows for the formation of hydrogen bonds, which can be a powerful tool to direct the self-assembly process and stabilize the liquid crystalline phases. mdpi.com

The ordering of these supramolecular assemblies can lead to various mesophases, such as nematic, smectic, and columnar phases, each with distinct optical and physical properties. mdpi.com The length and nature of the alkoxy chain (in this case, pentoxy) can significantly influence the transition temperatures and the type of mesophase formed. mdpi.com The study of these ordering phenomena is essential for understanding the structure-property relationships and for designing materials with specific anisotropic properties for applications in displays, sensors, and other optoelectronic devices.

Optical and Electro-optical Materials Derived from this compound

Derivatives of this compound have emerged as versatile building blocks in the design of advanced optical and electro-optical materials. The inherent molecular geometry and electronic characteristics of the p-pentoxyaniline moiety, when appropriately functionalized, give rise to compounds with significant chromophoric and fluorophoric properties. These attributes are harnessed in applications ranging from liquid crystal displays to sophisticated sensor technologies.

Development of Chromophoric and Fluorophoric p-Pentoxyaniline Derivatives

The synthesis of chromophoric and fluorophoric derivatives based on p-pentoxyaniline often involves the introduction of specific functional groups that extend the π-conjugated system and introduce charge-transfer characteristics. A common strategy is the formation of Schiff bases, or imines, through the condensation reaction of p-pentoxyaniline with various aromatic aldehydes. The resulting azomethine (-CH=N-) linkage creates a planar, rigid core structure that is conducive to the formation of liquid crystalline phases. researchgate.netenvironmentaljournals.org

The optical properties of these Schiff base derivatives are highly tunable. The choice of the aldehyde component, including the presence of electron-donating or electron-withdrawing substituents, significantly influences the absorption and emission spectra of the final compound. For instance, the reaction of p-alkoxyanilines with 4-formylbenzoic acid derivatives leads to the formation of mesogenic compounds with varying thermal stabilities and liquid crystalline behaviors. mdpi.com The length of the alkoxy chain, such as the pentoxy group in p-pentoxyaniline, plays a crucial role in determining the mesomorphic properties, with longer chains generally favoring the formation of smectic phases. researchgate.net

Furthermore, fluorescent derivatives can be synthesized. For example, the reaction of o-n-pentoxyaniline with dansyl chloride yields a highly fluorescent N-Dansyl-o-n-pentoxy aniline, demonstrating the potential to create fluorescent probes based on the pentoxyaniline scaffold. bas.bg The development of such probes opens up possibilities for applications in sensing and imaging. nih.govalfa-chemistry.comsrce.hr

Below is a table summarizing the types of chromophoric and fluorophoric derivatives that can be synthesized from p-pentoxyaniline and their key characteristics.

| Derivative Type | Synthetic Route | Key Structural Feature | Resulting Optical Property | Reference(s) |

| Schiff Bases | Condensation with aromatic aldehydes | Azomethine (-CH=N-) linkage | Chromophoric, Liquid Crystalline | researchgate.netenvironmentaljournals.orgmdpi.com |

| Azo Dyes | Diazotization and coupling | Azo (-N=N-) group | Intense Color (Chromophoric) | nih.govresearchgate.net |

| Fluorescent Probes | Reaction with fluorescent tags (e.g., Dansyl chloride) | Covalent attachment of a fluorophore | Fluorescence | bas.bgnih.gov |

Application in Non-Biological Sensor Technologies and Optoelectronic Devices

The unique properties of p-pentoxyaniline derivatives make them promising candidates for various non-biological sensor and optoelectronic applications. The liquid crystalline behavior of Schiff bases derived from p-alkoxyanilines is of particular interest for the development of liquid crystal displays (LCDs) and other electro-optical switching devices. researchgate.netrasayanjournal.co.in The ability of these molecules to align in response to an external electric field, thereby modulating light, is the fundamental principle behind these technologies. The mesophase stability and transition temperatures of these liquid crystals can be fine-tuned by altering the length of the terminal alkoxy chains. researchgate.net

In the realm of sensor technology, polyaniline and its derivatives have been investigated for their ability to detect various analytes, notably ammonia (B1221849) vapors. sciforum.netrsc.orgmdpi.com The electrical conductivity of polyaniline films changes upon exposure to ammonia, providing a basis for a sensor. While direct studies on this compound-based sensors are limited, the principles established for other polyaniline derivatives suggest its potential in this area. The sensitivity of such sensors can be influenced by the morphology of the polymer film. sciforum.net Porphyrin derivatives, which can be functionalized with aniline-type moieties, have also been explored for the development of chemical sensors for various ions and molecules.

The chromophoric and fluorophoric derivatives of p-pentoxyaniline also hold potential for the development of optical sensors. alfa-chemistry.comresearchgate.net A change in the absorption or fluorescence properties of these molecules upon interaction with a specific analyte can be used as a sensing mechanism. For instance, the development of fluorescent probes allows for the detection of specific ions or molecules through changes in fluorescence intensity or wavelength. srce.hr

The table below outlines potential applications of p-pentoxyaniline derivatives in non-biological sensors and optoelectronics.

| Application Area | Relevant Derivative | Principle of Operation | Potential Advantage | Reference(s) |

| Liquid Crystal Displays (LCDs) | Schiff Base Liquid Crystals | Electric-field induced realignment of molecules | Tunable optical properties, mesophase stability | researchgate.netrasayanjournal.co.in |

| Chemical Sensors (e.g., for ammonia) | Polyaniline-type derivatives | Change in electrical conductivity upon analyte exposure | High sensitivity, potential for room temperature operation | sciforum.netrsc.orgmdpi.com |

| Optical Sensors | Fluorescent Probes | Analyte-induced change in fluorescence | High selectivity and sensitivity | alfa-chemistry.comsrce.hrresearchgate.net |

Self-Assembly and Nanostructure Formation of p-Pentoxyaniline-Based Systems

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of functional materials. jst.go.jp Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, are particularly adept at self-assembly in solution. mdpi.comrsc.org Derivatives of p-pentoxyaniline can be designed to be amphiphilic, enabling their self-organization into a variety of nanostructures such as micelles, vesicles, and nanowires. acs.orgsioc-journal.cn

The driving forces behind the self-assembly of these aniline-based derivatives include hydrophobic interactions, hydrogen bonding, and π-π stacking between the aromatic cores. acs.org For instance, a tetra(aniline)-based cationic amphiphile has been shown to self-assemble into nanowires in an aqueous solution. acs.org The morphology of these self-assembled structures can be controlled by external stimuli, such as the addition of a chiral dopant, which can induce helicity in the nanowires. acs.org

The formation of such nanostructures is not limited to solution. Polyaniline derivatives have been shown to form a variety of tunable nanostructures, including nanorods and hollow spheres, through controlled polymerization conditions. digitellinc.com The ability to control the morphology of these conducting polymers at the nanoscale is crucial for their application in electronic and sensing devices.

The self-assembly of p-pentoxyaniline derivatives, particularly those designed to be amphiphilic, could lead to the formation of novel nanomaterials with applications in areas such as catalysis and drug delivery. mdpi.comfrontiersin.org The pentoxy group would constitute the hydrophobic tail, while a polar head group could be introduced through chemical modification of the aniline moiety. The resulting nanostructures could encapsulate guest molecules or serve as templates for the synthesis of other nanomaterials. frontiersin.org

The following table summarizes the types of nanostructures that can be formed from aniline-based systems and the primary driving forces for their formation.

| Nanostructure | System | Driving Force(s) | Potential Application | Reference(s) |

| Nanowires | Amphiphilic oligo(aniline) | Hydrophobic interactions, π-π stacking | Conductive films, sensors | acs.org |

| Micelles/Vesicles | Amphiphilic random copolymers with aniline units | Hydrophobic interactions | Drug delivery, nanoreactors | jst.go.jpmdpi.com |

| Nanorods/Hollow Spheres | Polyaniline derivatives | Controlled polymerization, self-assembly | Electronic materials, adhesives | digitellinc.com |

Theoretical and Computational Investigations of P Pentoxyaniline Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties of p-Pentoxyaniline Hydrochloride

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the optimized molecular geometry and electronic properties of a molecule. nih.gov For this compound, these calculations would reveal precise details about bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

The electronic properties are critical for understanding the molecule's reactivity and interactions. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability. nrel.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Partial Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. nrel.gov The charge on the amine nitrogen, for instance, is a critical factor in determining the properties and metabolic pathways of substituted anilines. nih.gov

Illustrative Data for a Related Aniline (B41778) Derivative:

To illustrate the output of such calculations, the following table presents hypothetical data for a generic p-alkoxyaniline, as specific data for this compound is not available in published literature.

| Parameter | Illustrative Calculated Value | Significance |

| C-N Bond Length | 1.40 Å | Indicates the degree of double bond character and conjugation. |

| C-O-C Bond Angle | 118° | Defines the geometry of the alkoxy group. |

| HOMO Energy | -5.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability and reactivity. |

| Charge on Amine N | -0.45 e | Influences basicity and susceptibility to electrophilic attack. |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations of this compound Interactions and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. nextmol.com An MD simulation of this compound would model its behavior in a specific environment, such as in an aqueous solution.

Key insights from MD simulations include:

Conformational Analysis: The pentoxy chain of the molecule is flexible. MD simulations can explore the different possible conformations (shapes) the molecule can adopt and determine their relative stabilities. This involves tracking the dihedral angles along the chain to understand its preferred orientations.

Solvation and Hydration: By simulating the molecule in a box of water molecules, one can study how it interacts with the solvent. This includes the formation of hydrogen bonds between the amine group (and the hydrochloride counter-ion) and surrounding water molecules, which is critical for understanding its solubility and behavior in biological systems.

Interaction with Biomolecules: MD simulations are widely used to model how a ligand (like this compound) binds to a biological target, such as a protein receptor. These simulations can predict the binding pose and estimate the binding affinity, providing clues about its potential biological activity. researchgate.net

Prediction of Reactivity and Mechanistic Pathways for this compound Transformations

Computational chemistry is a powerful tool for predicting how a molecule will react and for elucidating the mechanisms of chemical transformations. For this compound, this could involve:

Mapping Reaction Coordinates: By calculating the energy profile along a potential reaction pathway, chemists can identify transition states and determine the activation energy required for a reaction to occur. nextmol.com For example, computational studies on other anilines have successfully modeled the mechanisms of halogenation and annulation reactions. nextmol.comnih.gov

Predicting Sites of Reaction: As mentioned, the MEP and frontier orbitals can predict the most likely sites for electrophilic or nucleophilic attack. For instance, studies on substituted anilines have shown that the calculated nucleophilic susceptibility of the aromatic carbon atoms can predict where metabolic transformations will occur. nih.gov

Investigating Degradation Pathways: Theoretical calculations can model the reaction of this compound with reactive species like hydroxyl radicals to predict its environmental degradation pathways and the stability of the resulting intermediates. researchgate.net

Computational Design of Novel this compound Derivatives with Tailored Properties

One of the most exciting applications of computational chemistry is the rational design of new molecules with enhanced or specific properties. Starting with the basic structure of this compound, computational methods can be used to screen a virtual library of derivatives.

The process typically involves:

Defining a Target Property: The desired improvement is identified, such as increased binding affinity to a specific protein, altered electronic properties, or improved stability.

In Silico Modification: The parent molecule is systematically modified in the computer by adding, removing, or replacing functional groups at various positions. For example, the length of the alkoxy chain could be varied, or different substituents could be placed on the aromatic ring.

High-Throughput Virtual Screening: The properties of these new virtual derivatives are then rapidly calculated using computational methods. This allows researchers to evaluate thousands of potential candidates without having to synthesize them.

Selection of Promising Candidates: Based on the computational results, a small number of the most promising derivatives are selected for actual chemical synthesis and experimental testing. This approach dramatically accelerates the discovery process and reduces the costs associated with traditional trial-and-error research. nextmol.com

Advanced Analytical Chemistry Methodologies for P Pentoxyaniline Hydrochloride

Spectroscopic Characterization Techniques for Structural Elucidation

The molecular structure of p-Pentoxyaniline hydrochloride can be thoroughly elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the different types of protons and carbons and their connectivity. For instance, the aromatic protons on the benzene (B151609) ring would appear as distinct signals, and their splitting patterns would reveal their positions relative to each other and the other substituents. The protons of the pentoxy group and the amine group would also have characteristic chemical shifts. thermofisher.com Solid-state NMR can also be employed to study the local molecular and electronic structure of the hydrochloride salt. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. rsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the anilinium ion, the C-N bond, the aromatic C-H and C=C bonds, and the C-O ether linkage of the pentoxy group. researchgate.net The presence of the hydrochloride would influence the position of the N-H stretching vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. ugm.ac.idbioglobax.com Aromatic compounds like this compound typically exhibit strong UV absorption due to π-π* transitions in the benzene ring. ugm.ac.id The position of the maximum absorbance (λmax) is influenced by the substituents on the ring. The UV-Vis spectrum can be used for quantitative analysis and to gain insights into the electronic structure of the compound. nih.gov

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov The mass spectrum of p-Pentoxyaniline would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing how the molecule breaks apart under ionization.

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Types and connectivity of protons. | Signals for aromatic protons, pentoxy chain protons, and amine protons with specific chemical shifts and splitting patterns. thermofisher.com |

| ¹³C NMR | Types and connectivity of carbons. | Distinct signals for aromatic carbons, carbons in the pentoxy group, and the carbon attached to the nitrogen. |

| Infrared (IR) | Presence of functional groups. rsc.org | Characteristic bands for N-H, C-N, aromatic C-H and C=C, and C-O-C stretching and bending vibrations. researchgate.net |

| UV-Visible (UV-Vis) | Electronic transitions. ugm.ac.idbioglobax.com | Strong absorption in the UV region due to π-π* transitions of the benzene ring. ugm.ac.id |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. nih.gov | A molecular ion peak corresponding to the mass of the p-Pentoxyaniline free base, along with fragment ions. |

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods for these purposes. lcms.czd-nb.info

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. japsonline.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. journaljpri.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By using a suitable detector, such as a UV-Vis detector set at the λmax of the compound, the purity of a sample can be assessed by observing the number and size of peaks in the chromatogram. nih.gov Quantitative analysis is achieved by comparing the peak area or height of the analyte to that of a known standard. journaljpri.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com For the analysis of this compound, the compound would first need to be derivatized to increase its volatility or analyzed as the free base. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. ajrconline.org This provides both qualitative (identification based on mass spectrum) and quantitative (based on peak area) information. ajrconline.org GC-MS is particularly useful for identifying and quantifying trace-level impurities. ajrconline.org

| Chromatographic Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. japsonline.com | Purity assessment by detecting impurity peaks, and quantitative analysis using a UV detector. nih.govjournaljpri.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase, followed by mass analysis. chromatographyonline.com | Identification and quantification of volatile impurities, often requiring derivatization. ajrconline.org |

Electrochemical Analysis of this compound and its Redox Behavior

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry. This method provides insights into the redox behavior of the compound, which is related to its electron transfer characteristics.

Aniline (B41778) and its derivatives are known to undergo electrochemical oxidation. researchgate.net The pentoxy group, being an electron-donating group, is expected to influence the oxidation potential of the aniline moiety. In a typical cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The voltammogram would reveal the potential at which this compound is oxidized. The presence of reversible or irreversible peaks can provide information about the stability of the oxidized species. Studies on similar anilines have shown that secondary peaks can appear after the initial scan, indicating the formation of new electroactive species. researchgate.net The electrochemical behavior can be sensitive to factors such as pH and the nature of the solvent.

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques are crucial for characterizing the material stability and phase transitions of this compound. eltra.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose. eltra.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.cometamu.edu For this compound, TGA can be used to determine its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to lose mass, which could be due to the loss of hydrochloric acid followed by the decomposition of the organic moiety. nih.gov The resulting TGA curve provides information on the temperatures of decomposition and the percentage of mass loss at each stage. etamu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govilsentierointernationalcampus.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. ilsentierointernationalcampus.com For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. researchgate.net The shape and position of this peak can provide information about the purity and crystalline nature of the compound. nih.gov Amorphous forms of a substance will not show a sharp melting peak but may exhibit a glass transition. researchgate.net

| Thermal Analysis Technique | Principle | Information Obtained for this compound |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. eltra.com | Thermal stability, decomposition temperatures, and mass loss stages (e.g., loss of HCl). nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. ilsentierointernationalcampus.comnih.gov | Melting point, heat of fusion, and information on crystallinity or amorphicity. nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for P Pentoxyaniline Hydrochloride

Exploration of Novel and Efficient Synthetic Pathways for p-Pentoxyaniline Hydrochloride

The development of new and improved methods for the synthesis of this compound is a primary area of future research. Current approaches are largely extrapolated from established syntheses of other p-alkoxyanilines. A common theoretical pathway involves a multi-step process beginning with the Williamson ether synthesis. This would typically involve the reaction of p-nitrophenol with a pentyl halide, such as 1-bromopentane (B41390), in the presence of a base. The resulting p-pentoxynitrobenzene would then undergo reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid to yield the final product.

Future research will likely focus on optimizing this pathway and exploring alternative, more efficient routes. This could include the investigation of novel catalysts to improve reaction yields and reduce reaction times, as well as the development of one-pot syntheses to streamline the process. The exploration of greener synthetic methods, utilizing less hazardous reagents and solvents, will also be a key focus.

Table 1: Potential Synthetic Pathways for this compound

| Step | Reaction Type | Potential Reactants | Key Research Focus |

| 1 | Williamson Ether Synthesis | p-Nitrophenol, 1-Bromopentane, Base (e.g., K2CO3) | Optimization of reaction conditions (temperature, solvent), screening of alternative pentylating agents. |

| 2 | Nitro Group Reduction | p-Pentoxynitrobenzene, Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) | Comparison of reducing agents for efficiency and selectivity, development of catalytic transfer hydrogenation methods. |

| 3 | Salt Formation | p-Pentoxyaniline, Hydrochloric Acid | Control of stoichiometry for pure hydrochloride salt formation. |

Development of Advanced Functional Materials Utilizing this compound as a Building Block

The molecular structure of this compound, featuring a polar aniline (B41778) group, a flexible pentoxy chain, and an aromatic ring, makes it a promising candidate for the development of advanced functional materials.

One significant area of exploration is in the field of liquid crystals . The rod-like shape of the molecule, a common feature of mesogens, suggests that it could exhibit liquid crystalline phases. Research would focus on determining the transition temperatures and characterizing the mesophases of p-Pentoxyaniline and its derivatives. The length of the pentoxy chain is a critical parameter that can be tuned to influence the type and stability of the liquid crystalline phases.

Another promising avenue is the development of conductive polymers . Aniline is the monomer for polyaniline, a well-known conducting polymer. The pentoxy substituent in this compound could be used to modify the properties of the resulting polymer, such as its solubility, processability, and electronic properties. Future work would involve the polymerization of p-Pentoxyaniline and the characterization of the resulting polymer's conductivity and electrochromic behavior.

Table 2: Potential Functional Materials from this compound

| Material Type | Key Structural Feature | Potential Application | Research Direction |

| Liquid Crystals | Anisotropic molecular shape | Displays, sensors | Synthesis of homologous series to study the effect of alkyl chain length on mesophase behavior. |

| Conductive Polymers | Polymerizable aniline moiety | Antistatic coatings, sensors, electrochromic devices | Electrochemical and chemical polymerization, characterization of polymer properties. |

| Dyes | Chromophoric aniline core | Textiles, printing | Diazotization and coupling reactions to form azo dyes, investigation of spectral properties. |

Integration of this compound in Multicomponent and Hybrid Systems

The reactivity of the amino group in this compound makes it a valuable component in multicomponent reactions (MCRs) . MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product, minimizing waste and simplifying synthetic procedures. Future research could explore the use of this compound in known MCRs, such as the Ugi or Passerini reactions, to generate libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, this compound can be incorporated into hybrid materials . By combining the organic p-Pentoxyaniline moiety with inorganic components like silica (B1680970) or metal oxides, new materials with synergistic properties can be created. For example, grafting p-Pentoxyaniline onto the surface of nanoparticles could lead to hybrid materials with enhanced thermal stability or novel optical properties.

Interdisciplinary Research Opportunities Involving this compound in Pure and Applied Chemistry

The study of this compound offers numerous opportunities for interdisciplinary research , bridging the gap between pure and applied chemistry. Materials scientists, organic chemists, and physicists could collaborate to design and synthesize novel materials with tailored properties.

In the realm of supramolecular chemistry , the ability of the aniline group to form hydrogen bonds could be exploited to create self-assembling systems with complex architectures. The interplay between the hydrophobic pentoxy chain and the hydrophilic hydrochloride group could also lead to interesting self-assembly behavior in solution.

The development of new analytical techniques for the characterization of this compound and its derivatives will also be crucial. This includes advanced spectroscopic and microscopic methods to probe the structure and properties of materials at the molecular level. The insights gained from these fundamental studies will be instrumental in guiding the design of new materials with specific functionalities for a wide range of applications.

Q & A

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability: use MTT assays with HepG2 cells, 24-hour exposure, 10–100 µM dose range). Replicate studies in triplicate, controlling for solvent effects (e.g., DMSO ≤0.1%). Cross-validate using orthogonal methods like flow cytometry for apoptosis .

Q. What experimental designs are optimal for studying its mechanism of action in neuronal models?

- Methodological Answer :

- Dose-Response : Test 1–100 µM in primary cortical neurons; measure cAMP levels via ELISA .

- Kinetic Analysis : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., K⁺ currents) .

- Inhibitor Co-Treatment : Apply pathway-specific inhibitors (e.g., H89 for PKA) to isolate signaling mechanisms .

Q. How can computational modeling predict target interactions and metabolite pathways?

- Methodological Answer : Perform molecular docking with AutoDock Vina using Protein Data Bank (PDB) structures (e.g., serotonin receptors). Validate predictions with MD simulations (GROMACS, 100 ns). Use BKMS_METABOLIC for in silico metabolite identification .

Q. What strategies address formulation challenges in aqueous delivery systems?

- Methodological Answer : Enhance solubility via cyclodextrin inclusion complexes (e.g., HP-β-CD). Characterize using phase-solubility diagrams and DSC. Assess stability in PBS (pH 7.4) at 37°C for 72 hours; monitor aggregation via dynamic light scattering .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.